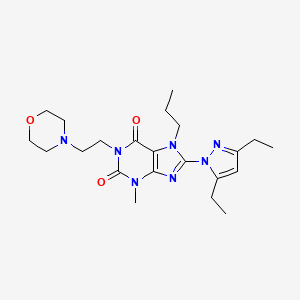![molecular formula C25H30ClN3O4S B2705997 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216513-17-5](/img/structure/B2705997.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H30ClN3O4S and its molecular weight is 504.04. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Novel Heterocyclic Compound Synthesis : Research has been conducted on synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. These compounds, including various benzodifuranyl and thiazolopyrimidines derivatives, are synthesized from precursors that share structural motifs with the specified compound, indicating a research interest in compounds with complex heterocyclic structures for therapeutic purposes (Abu‐Hashem et al., 2020).
Antimycobacterial Agents : A series of novel carboxamides were designed and synthesized, showing promising antitubercular activity. These studies focus on the creation of compounds that could serve as potent inhibitors against various pathogens, highlighting the importance of structural diversity in drug discovery (Marvadi et al., 2020).
Cytotoxic Activity : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their testing for cytotoxic activity against cancer cells exemplify the ongoing search for new anticancer agents. This research underscores the potential of structurally complex compounds in developing treatments for cancer (Deady et al., 2005).
Antimicrobial and Antioxidant Studies
Antimicrobial Evaluation : Compounds with thiazolopyrimidine and benzodioxine elements have been evaluated for their antimicrobial properties. These studies suggest the broader applicability of such compounds in addressing bacterial and fungal infections, reflecting the ongoing need for new antimicrobial agents in the face of rising drug resistance (Patel & Patel, 2010).
Antioxidant Activities : The synthesis and antioxidant evaluation of novel N-substituted benzyl/phenyl compounds, including structures similar to the specified compound, indicate the potential of these molecules in mitigating oxidative stress. This research area is crucial for developing therapies for diseases where oxidative damage is a contributing factor (Ahmad et al., 2012).
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S.ClH/c1-17-14-19-23(15-18(17)2)33-25(26-19)28(9-5-8-27-10-12-30-13-11-27)24(29)22-16-31-20-6-3-4-7-21(20)32-22;/h3-4,6-7,14-15,22H,5,8-13,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWPWXSSLYQIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4COC5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2705919.png)


![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2705922.png)
![5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705925.png)

![(1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2705927.png)
![N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)



![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2705937.png)